molecular formula C12H16O5S B7889720 (+/-)-(1,4-Dioxan-2-YL)methyl 4-methylbenzenesulfonate

(+/-)-(1,4-Dioxan-2-YL)methyl 4-methylbenzenesulfonate

Cat. No.: B7889720
M. Wt: 272.32 g/mol
InChI Key: JOMHMWCSNNGYNP-UHFFFAOYSA-N
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Description

(+/-)-(1,4-Dioxan-2-YL)methyl 4-methylbenzenesulfonate is a chemical compound with the molecular formula C12H16O5S. It is a derivative of 1,4-dioxane and 4-methylbenzenesulfonate, and it is used in various chemical reactions and industrial applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (+/-)-(1,4-Dioxan-2-YL)methyl 4-methylbenzenesulfonate typically involves the reaction of 1,4-dioxane with 4-methylbenzenesulfonyl chloride in the presence of a base such as pyridine or triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

(+/-)-(1,4-Dioxan-2-YL)methyl 4-methylbenzenesulfonate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

(+/-)-(1,4-Dioxan-2-YL)methyl 4-methylbenzenesulfonate has several scientific research applications:

Mechanism of Action

The mechanism of action of (+/-)-(1,4-Dioxan-2-YL)methyl 4-methylbenzenesulfonate involves its ability to act as a nucleophile or electrophile in chemical reactions. The sulfonate group is a good leaving group, making the compound reactive in substitution reactions. The dioxane ring can also participate in various chemical transformations, contributing to the compound’s versatility .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(+/-)-(1,4-Dioxan-2-YL)methyl 4-methylbenzenesulfonate is unique due to the presence of both the dioxane ring and the sulfonate group, which confer distinct reactivity and versatility in chemical reactions. This combination allows it to participate in a wide range of chemical transformations, making it valuable in various scientific and industrial applications.

Biological Activity

(+/-)-(1,4-Dioxan-2-YL)methyl 4-methylbenzenesulfonate is an organic compound characterized by its dioxane ring and sulfonate group. This compound has garnered attention for its potential biological activities and applications in medicinal chemistry. Understanding its biological activity is crucial for exploring its therapeutic potential and safety profile.

  • Molecular Formula : C₁₄H₁₈O₄S
  • Molecular Weight : 272.32 g/mol
  • Structure : The compound features a dioxane ring, which contributes to its unique chemical reactivity, particularly in nucleophilic substitution reactions.

The mechanism of action of this compound primarily involves its ability to act as a leaving group in nucleophilic substitution reactions. The sulfonate moiety is highly electron-withdrawing, enhancing the electrophilicity of adjacent carbon atoms, making them more susceptible to nucleophilic attack. This property is exploited in various synthetic transformations, enabling the introduction of diverse functional groups into organic molecules.

Toxicological Studies

Research has indicated that compounds related to dioxane structures can exhibit toxicological effects. For instance, 1,4-Dioxane has been identified as a suspected liver carcinogen in animal studies. Exposure to this compound has shown dose-dependent DNA damage and repair mechanisms in liver tissues . While direct studies on this compound are sparse, understanding the toxicological profile of its structural analogs provides insight into potential risks associated with its use.

Case Studies and Applications

Several case studies highlight the applications of dioxane derivatives in medicinal chemistry and environmental science:

  • Pharmaceutical Synthesis : this compound serves as a precursor in synthesizing various pharmaceutical compounds due to its reactive sulfonate group.
  • Environmental Remediation : Case studies have documented the effectiveness of granular activated carbon systems in removing 1,4-dioxane from contaminated water supplies, demonstrating the importance of understanding dioxane derivatives in environmental contexts .

Comparative Analysis of Related Compounds

The following table summarizes key structural variants of the compound and their unique features:

Compound NameMolecular FormulaUnique Features
(S)-(1,4-Dioxan-2-yl)methyl 4-methylbenzenesulfonateC₁₄H₁₈O₄SChiral variant; potential for different biological activity
(R)-(1,4-Dioxan-2-yl)methyl 4-methylbenzenesulfonateC₁₄H₁₈O₄SAnother chiral variant; similar reactivity but different stereochemistry
[(2R)-1,4-dioxan-2-yl]methyl 4-methylbenzene-1-sulfonateC₁₄H₁₈O₄SFocused on specific stereochemistry; used in targeted synthesis

Properties

IUPAC Name

1,4-dioxan-2-ylmethyl 4-methylbenzenesulfonate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16O5S/c1-10-2-4-12(5-3-10)18(13,14)17-9-11-8-15-6-7-16-11/h2-5,11H,6-9H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JOMHMWCSNNGYNP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)OCC2COCCO2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16O5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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